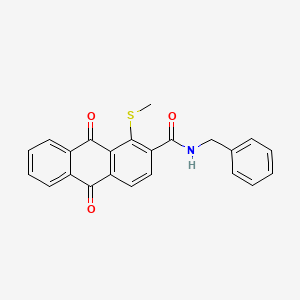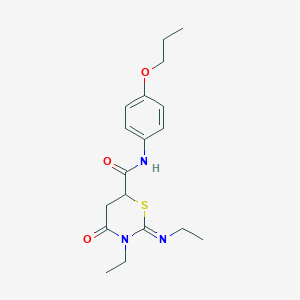![molecular formula C20H18ClF6N3O B15007628 2-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide](/img/structure/B15007628.png)
2-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide is a complex organic compound with a unique structure that includes a benzamide core, a piperidine ring, and multiple fluorine atoms
Méthodes De Préparation
The synthesis of 2-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the pyridine moiety: The pyridine ring is introduced via a nucleophilic substitution reaction.
Attachment of the hexafluoroisopropanol group: This step involves the reaction of hexafluoroisopropanol with the piperidine derivative.
Formation of the benzamide core: The final step involves the reaction of the intermediate with 2-chlorobenzoyl chloride to form the desired benzamide compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
2-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and pyridine moieties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
2-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Due to its unique structure, the compound is explored for use in the development of advanced materials, such as fluorinated polymers and coatings.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an inhibitor of specific biological pathways.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide can be compared with other similar compounds, such as:
2-chloro-N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)benzamide: This compound has a similar structure but with a hydroxy group instead of a piperidine ring.
2-chloro-1,1,1,3,3,3-hexafluoropropane: This compound lacks the benzamide and pyridine moieties, making it less complex.
1,1,1,3,3,3-hexafluoro-2-propanol: This compound is a simpler fluorinated alcohol without the benzamide and pyridine components.
The uniqueness of this compound lies in its combination of multiple functional groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C20H18ClF6N3O |
|---|---|
Poids moléculaire |
465.8 g/mol |
Nom IUPAC |
2-chloro-N-[1,1,1,3,3,3-hexafluoro-2-(2-pyridin-3-ylpiperidin-1-yl)propan-2-yl]benzamide |
InChI |
InChI=1S/C20H18ClF6N3O/c21-15-8-2-1-7-14(15)17(31)29-18(19(22,23)24,20(25,26)27)30-11-4-3-9-16(30)13-6-5-10-28-12-13/h1-2,5-8,10,12,16H,3-4,9,11H2,(H,29,31) |
Clé InChI |
XKDMDKUZJRMUPB-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)C2=CN=CC=C2)C(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Ethoxy-4-methoxyphenyl)-2-(phenylsulfonyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B15007545.png)

![5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioic S-acid](/img/structure/B15007551.png)

![1,3-dimethyl-7-(3-{[(2E)-1-methylpiperidin-2-ylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15007561.png)
![12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15007565.png)
![{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetate](/img/structure/B15007569.png)
![[2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol](/img/structure/B15007576.png)

![(2Z)-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B15007597.png)
![2-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol](/img/structure/B15007604.png)
![6-Amino-3-(2,4-diethoxyphenyl)-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007614.png)
![4-methoxy-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide](/img/structure/B15007634.png)

